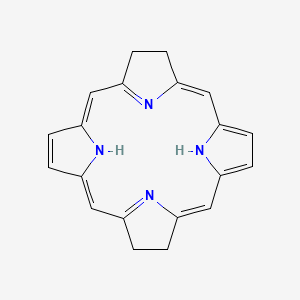
Bacteriochlorin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bacteriochlorin is a tetrapyrrole fundamental parent that consists of two pyrrole and two reduced pyrrole units connected by methine linkages, where the two reduced pyrroles are located diagonally opposite one another. It is a tetrapyrrole fundamental parent and a member of bacteriochlorins.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy
Overview
Photodynamic therapy (PDT) utilizes light-activated compounds to produce reactive oxygen species that can selectively destroy cancer cells. Bacteriochlorins, with their strong absorption in the near-infrared range, are particularly promising for PDT due to their ability to penetrate deeper into tissues.
Case Studies
- Bacteriochlorin p6 : This compound has shown efficacy in treating radiation-induced fibrosarcoma in both in vitro and in vivo settings. Studies demonstrated that this compound p6 could effectively kill cancer cells upon illumination, making it a strong candidate for clinical applications in cancer therapy .
- Synthetic Bacteriochlorins : Recent research has focused on developing stable synthetic bacteriochlorins that outperform traditional PDT agents like Photofrin. For instance, a study revealed that certain synthetic bacteriochlorins exhibited lower dark toxicity while maintaining high phototoxicity, leading to improved outcomes in melanoma models .
Artificial Photosynthesis
Overview
Bacteriochlorins can serve as models for studying energy transfer processes akin to natural photosynthesis. Their ability to absorb light efficiently makes them suitable for use in light-harvesting arrays.
Applications
- Energy Transfer Arrays : this compound-bacteriochlorin dyads have been synthesized to explore their potential in artificial photosynthesis. These arrays facilitate efficient energy transfer, which is crucial for developing advanced light-harvesting systems .
- Fluorescent Probes : The unique spectral properties of bacteriochlorins allow them to be used as fluorescent probes for bioimaging applications. Their narrow emission bands and tunable wavelengths make them ideal candidates for multicolor imaging techniques .
Bioimaging
Overview
The near-infrared absorption characteristics of bacteriochlorins enable their use as fluorophores in biological imaging. This capability is particularly valuable for non-invasive imaging techniques.
Case Studies
- In Vivo Imaging : this compound arrays have been explored as potential tools for in vivo imaging due to their deep tissue penetration and minimal background fluorescence, which enhances the clarity of images obtained during biological studies .
- Multicolor Imaging : The design of this compound dyads allows for the development of a series of fluorophores with common excitation wavelengths but distinct emission profiles, facilitating multicolor imaging applications .
Material Science
Overview
Bacteriochlorins are being investigated for their potential applications in material science, particularly in the development of photonic materials.
Applications
- Photonic Devices : Due to their strong light absorption and emission properties, bacteriochlorins can be incorporated into photonic devices aimed at improving energy efficiency and performance in various optical applications .
- Dye-Sensitized Solar Cells : Research indicates that this compound derivatives may enhance the efficiency of dye-sensitized solar cells by improving light absorption and charge separation processes .
Data Summary
| Application Area | Key Findings | Notable Compounds |
|---|---|---|
| Photodynamic Therapy | Effective against various cancer types; low dark toxicity | This compound p6, Synthetic Bacteriochlorins |
| Artificial Photosynthesis | Efficient energy transfer; potential for light-harvesting arrays | This compound Dyads |
| Bioimaging | Deep tissue penetration; multicolor imaging capabilities | This compound Arrays |
| Material Science | Improvement in photonic device efficiency; application in solar cells | This compound Derivatives |
Eigenschaften
Molekularformel |
C20H18N4 |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
2,3,12,13,22,24-hexahydroporphyrin |
InChI |
InChI=1S/C20H18N4/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14/h1-2,7-12,21,24H,3-6H2 |
InChI-Schlüssel |
BHPNXACHQYJJJS-UHFFFAOYSA-N |
SMILES |
C1CC2=NC1=CC3=CC=C(N3)C=C4CCC(=N4)C=C5C=CC(=C2)N5 |
Kanonische SMILES |
C1CC2=NC1=CC3=CC=C(N3)C=C4CCC(=N4)C=C5C=CC(=C2)N5 |
Synonyme |
2,3,12,13-tetrahydroporphyrin bacteriochlorin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















